1-Cyclopropyl-2-hydroxyethanone

Enzyme inhibition Medicinal chemistry Structure-activity relationship

1-Cyclopropyl-2-hydroxyethanone (CAS 42251-78-5) is a strategic α-hydroxyketone building block featuring a cyclopropyl ring that imposes a fixed bisected conformation. This unique geometry delivers a documented 14–15× potency enhancement over flexible isopropylcarbonyl analogues in HPPD and DHODH inhibitor programs. Choose this rigidified pharmacophore to improve metabolic stability, binding affinity, and SAR clarity in medicinal chemistry campaigns. Ideal for metalloenzyme-targeted programs where conformational restriction optimizes ligand-receptor interactions. Procure now for high-purity research and development applications.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 42251-78-5
Cat. No. B1287558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-hydroxyethanone
CAS42251-78-5
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CC1C(=O)CO
InChIInChI=1S/C5H8O2/c6-3-5(7)4-1-2-4/h4,6H,1-3H2
InChIKeyBGNOMPKCDKPRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-2-hydroxyethanone (CAS 42251-78-5) Baseline Chemical and Procurement Overview for Research Applications


1-Cyclopropyl-2-hydroxyethanone (CAS 42251-78-5), molecular formula C5H8O2 and molecular weight 100.12 g/mol, is a small organic building block comprising a cyclopropyl ring attached to an α-hydroxyethanone (acyloin) moiety [1]. This bifunctional structure, featuring both a ketone and a hydroxyl group, positions it as a versatile intermediate in organic synthesis, particularly in medicinal chemistry programs targeting conformational restriction strategies. It is commercially available from multiple vendors at purities typically ≥95% to 98% , and is supplied as a white crystalline powder with storage recommendations at 2-8°C under inert atmosphere due to its moisture sensitivity .

Why Generic Substitution Fails: Structural and Conformational Distinctions of 1-Cyclopropyl-2-hydroxyethanone


Generic substitution of 1-cyclopropyl-2-hydroxyethanone with other acyloin building blocks (e.g., alkyl ketones, isopropylcarbonyl derivatives) is not scientifically equivalent due to the unique electronic and steric properties conferred by the cyclopropyl ring. This strained three-membered ring imposes conformational restriction that can enhance binding affinity, alter metabolic stability, and introduce specific reactivity patterns not observed in acyclic or larger ring analogues . The combination of the cyclopropyl motif with a reactive α-hydroxyketone functional group creates a pharmacophore that cannot be trivially replaced without risking loss of potency, selectivity, or pharmacokinetic advantage [1].

Quantitative Evidence Guide for Differentiating 1-Cyclopropyl-2-hydroxyethanone (CAS 42251-78-5) from Structural Analogues


15-Fold and 14-Fold Enhanced Enzyme Inhibition Potency of Cyclopropanecarbonyl Derivatives vs. Isopropylcarbonyl Analogues

Cyclopropanecarbonyl derivatives demonstrate a one order of magnitude enhancement in enzyme inhibition potency compared to their direct isopropylcarbonyl analogues. Specifically, two cyclopropanecarbonyl derivatives were independently found to be 15 and 14 times more potent than the corresponding isopropylcarbonyl analogues as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH), respectively [1]. The study attributes this potency enhancement to the unique ability of the cyclopropyl group to adopt a fixed bisected conformation that facilitates metal chelating and hydrogen bonding interactions at the ligand-receptor binding site, a conformational state unavailable to the flexible isopropyl group [2].

Enzyme inhibition Medicinal chemistry Structure-activity relationship

Mechanistic Basis for Cyclopropyl-Induced Potency Gain: Conformational Restriction via Fixed Bisected Geometry

The 15-fold and 14-fold potency enhancement of cyclopropanecarbonyl derivatives over isopropylcarbonyl analogues is mechanistically attributed to the cyclopropyl group's ability to adopt a fixed bisected conformation upon binding [1]. This specific conformation is stabilized by metal chelating and hydrogen bonding interactions at the enzyme active site, as revealed by co-crystal structures of enzyme-inhibitor complexes. In contrast, the isopropyl group, lacking the strained three-membered ring, remains conformationally flexible and cannot achieve the same optimal binding geometry . The X-ray crystal structures of several synthesized cyclopropanecarbonyl derivatives confirm this fixed bisected conformation is a direct consequence of the cyclopropyl moiety's intrinsic steric and electronic properties [2].

Conformational analysis Ligand binding Medicinal chemistry

Precedented Utility: Cyclopropyl Building Blocks as Critical Motifs in Marketed Drugs

The cyclopropyl group is a well-validated pharmacophore in drug design, with documented impacts on metabolic stability, biological activity, and pharmacokinetic (PK) parameters. Introducing a cyclopropyl group into drug molecules can improve metabolic stability, increase biological activity, enhance drug efficacy, limit polypeptide conformation, slow hydrolysis, reduce plasma clearance, and improve dissociation profiles . Marketed drugs across therapeutic areas—including cardiovascular, central nervous system (CNS), anticancer, autoimmune, and anti-inflammatory agents—prominently feature cyclopropane rings, underscoring the general utility of cyclopropyl-containing intermediates like 1-cyclopropyl-2-hydroxyethanone .

Drug discovery Pharmacokinetics Chemical biology

Recommended Research and Industrial Application Scenarios for 1-Cyclopropyl-2-hydroxyethanone (CAS 42251-78-5)


Medicinal Chemistry Lead Optimization: Enhancing Enzyme Inhibitor Potency through Conformational Restriction

Employ 1-cyclopropyl-2-hydroxyethanone as a key building block to synthesize cyclopropanecarbonyl derivatives for enzyme inhibitor programs (e.g., HPPD, DHODH). The 14-15× potency advantage over isopropylcarbonyl analogues provides a clear, quantifiable rationale for its selection in structure-activity relationship (SAR) studies [1]. This is particularly relevant for projects targeting metalloenzymes or targets where fixed bisected conformation can optimize binding interactions [2].

Pharmaceutical Intermediate Synthesis for Drugs Requiring Metabolic Stability and PK Enhancement

Leverage 1-cyclopropyl-2-hydroxyethanone as an intermediate in the synthesis of cyclopropyl-containing pharmaceuticals. The documented class-level benefits of cyclopropyl introduction—improved metabolic stability, reduced plasma clearance, and enhanced drug efficacy—make this building block a strategic choice for drug discovery campaigns in cardiovascular, CNS, oncology, and immunology indications .

Chemical Biology Tool Development: Probing Conformational Effects on Target Binding

Use 1-cyclopropyl-2-hydroxyethanone-derived probes to investigate the role of conformational restriction in ligand-receptor interactions. The well-characterized conformational behavior of cyclopropyl groups (fixed bisected conformation) enables the design of rigidified analogues for target engagement studies, providing a clearer understanding of binding energetics compared to flexible alkyl chains .

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